molecular formula C12H19NO B1317180 2-(Hexyloxy)aniline CAS No. 52464-50-3

2-(Hexyloxy)aniline

Cat. No.: B1317180
CAS No.: 52464-50-3
M. Wt: 193.28 g/mol
InChI Key: YRYXVHAMZJRKQX-UHFFFAOYSA-N
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Description

2-(Hexyloxy)aniline is a versatile chemical compound used in various fields of research and industry due to its unique physical and chemical properties. This compound consists of an aniline core with a hexyloxy group attached to the second carbon of the benzene ring, making it an interesting subject for synthetic and application-based studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with hexanol in the presence of a base . The reaction typically requires heating and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Bases like sodium hydroxide (NaOH) and solvents such as ethanol or dimethyl sulfoxide (DMSO) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-(Hexyloxy)aniline has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(Hexyloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)aniline: Similar structure but with the hexyloxy group attached to the fourth carbon of the benzene ring.

    2-(Methoxy)aniline: Contains a methoxy group instead of a hexyloxy group.

    2-(Ethoxy)aniline: Features an ethoxy group in place of the hexyloxy group.

Uniqueness

2-(Hexyloxy)aniline’s uniqueness lies in its specific substitution pattern and the length of the hexyloxy chain, which imparts distinct physical and chemical properties compared to its analogs. These properties make it particularly useful in applications requiring enhanced lipophilicity and reactivity .

Properties

IUPAC Name

2-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYXVHAMZJRKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579887
Record name 2-(Hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52464-50-3
Record name 2-(Hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Hexyloxy)-2-nitrobenzene, 61.28 g (0.27 mol) is dissolved in 700 ml of methanol, 3 g Raney nickel is added and the mixture exposed to hydrogen gas until the required amount of hydrogen is absorbed. The methanol solution is filtered and concentrated in vacuo and the residue distilled to give 50 g of 2-(hexyloxy)benzenamine; bp 145°-148° C. at 4 mm.
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